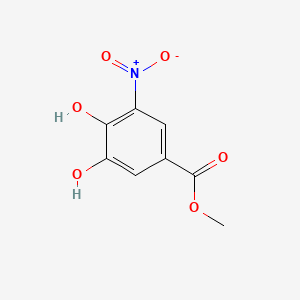

Methyl 3,4-dihydroxy-5-nitrobenzoate

概要

説明

Methyl 3,4-dihydroxy-5-nitrobenzoate is a chemical compound that is part of a broader class of nitrobenzoate esters. These compounds are characterized by a nitro group (-NO2) and a benzoate ester moiety. They are often studied for their potential applications in various fields, including medicinal chemistry and materials science. The presence of nitro and ester functional groups can confer unique physical, chemical, and biological properties to these molecules.

Synthesis Analysis

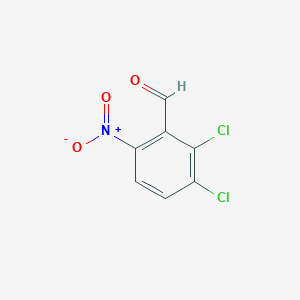

The synthesis of nitrobenzoate derivatives can be achieved through various chemical reactions. For instance, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester, a related compound, is performed using a Fischer esterification reaction, which is a straightforward method that can be executed in an introductory organic chemistry course . Similarly, the synthesis of 5-nitro-2,3-dihydrobenzo(b)furanes from 2-methylenetriethyl-ammonio-4-nitrophenolat and 2-chloro-1,3-dicarbonyl compounds demonstrates the versatility of nitrobenzoate derivatives in chemical synthesis . These methods highlight the reactivity of nitrobenzoate esters and their potential for further functionalization.

Molecular Structure Analysis

The molecular structure of methyl 3,4-dihydroxy-5-nitrobenzoate is not directly discussed in the provided papers. However, the crystal structure of a similar compound, methyl 4-hydroxy-3-nitrobenzoate, has been determined, showing that it crystallizes with two unique molecules in the asymmetric unit of a triclinic cell. The structure is stabilized by hydrogen bonding and pi-stacking interactions . This information suggests that methyl 3,4-dihydroxy-5-nitrobenzoate may also exhibit interesting structural features, such as hydrogen bonding, which could influence its physical properties and reactivity.

Chemical Reactions Analysis

Nitrobenzoate esters can undergo various chemical reactions. The nitro group is a versatile functional group that can be reduced to an amino group, which can further participate in the formation of other chemical structures, such as benzoxazoles . Additionally, the ester group can be involved in reactions such as hydrolysis or can act as a leaving group in nucleophilic substitution reactions. The reactivity of these groups makes nitrobenzoate esters suitable for a wide range of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzoate esters are influenced by their functional groups. For example, the presence of a nitro group can contribute to the acidity of the compound, as seen in the study of novel triazolone derivatives, which include nitrobenzoate functionalities . The ester group, on the other hand, affects the solubility and reactivity of the molecule. The crystal packing and non-covalent interactions, such as hydrogen bonds and van der Waals forces, play a significant role in the solid

科学的研究の応用

Hydrogen-Bonded Structures and Synthesis

Research into the hydrogen-bonded structures of compounds related to Methyl 3,4-dihydroxy-5-nitrobenzoate reveals the importance of these interactions in determining the molecular conformation and packing within the crystal lattice. For instance, in studies conducted by Portilla et al. (2007), molecules exhibited polarized structures and were linked into chains or sheets by hydrogen bonds, showcasing the complex interaction patterns that can emerge from such compounds (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007). Additionally, the same group of researchers also highlighted the formation of isomeric reaction products, further underlining the structural versatility of these compounds (Portilla, Mata, Cobo, Low, & Glidewell, 2007).

The synthesis of Methyl 3,4-dihydroxy-5-nitrobenzoate and its derivatives has been explored to improve yields and develop more efficient methodologies. Chun (2004) focused on improving the synthesis process, achieving high yields above 80%, which is significant for industrial and research applications, highlighting the compound's potential for further scientific investigation (Chun, 2004).

Crystal Structure Analysis

The crystal structure of compounds related to Methyl 3,4-dihydroxy-5-nitrobenzoate has been a subject of interest due to the insights it provides into non-covalent interactions, which are key to understanding molecular assembly and the formation of solid-state structures. Studies like those by Xin-ling Fu, Jiang Li, and J. Simpson (2012) have detailed the crystal structure of Methyl 4-hydroxy-3-nitrobenzoate, shedding light on hydrogen bonding and π-stacking interactions, which are fundamental to designing new materials and pharmaceuticals (Fu, Li, & Simpson, 2012).

Safety and Hazards

The safety data sheet for a similar compound, methyl 3-nitrobenzoate, suggests that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to use personal protective equipment, avoid dust formation, and avoid contact with skin, eyes, or clothing .

特性

IUPAC Name |

methyl 3,4-dihydroxy-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO6/c1-15-8(12)4-2-5(9(13)14)7(11)6(10)3-4/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJDBUIWQZVNVNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40154814 | |

| Record name | Benzoic acid, 3,4-dihydroxy-5-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40154814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

125629-01-8 | |

| Record name | Benzoic acid, 3,4-dihydroxy-5-nitro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125629018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3,4-dihydroxy-5-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40154814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine](/img/structure/B1310654.png)

![7-Chloroimidazo[2,1-b]benzothiazole-2-methanol](/img/structure/B1310664.png)

![(1R,4R)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene](/img/structure/B1310678.png)